Cas no 827-61-2 (Aceclidine)

Aceclidine is a parasympathomimetic agent that functions as a muscarinic acetylcholine receptor agonist. It is primarily recognized for its selective action on M1 and M3 receptor subtypes, making it a compound of interest in ophthalmology and neurological research. Its key advantages include a stable pharmacological profile and reduced systemic side effects compared to non-selective cholinergic agonists. Aceclidine's ability to induce pupil constriction (miosis) without significant accommodative spasm has led to its exploration in glaucoma treatment and presbyopia correction. The compound's structural stability and predictable pharmacokinetics further support its potential in therapeutic applications requiring precise cholinergic modulation.
Aceclidine structure
Aceclidine structure
Product name:Aceclidine
CAS No:827-61-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD00468105
CID:40020
PubChem ID:1979

Aceclidine Chemical and Physical Properties

Names and Identifiers

    • Quinuclidin-3-yl acetate
    • (3R)-1-Azabicyclo[2.2.2]oct-3-yl acetate
    • 1-AZABICYCLO[2.2.2]OCTAN-3-OL, ACETATE
    • 1-azabicyclo[2.2.2]octan-3-yl acetate
    • 3-Acetoxyquinuclidine
    • aceclidine
    • Glaucostat
    • Aceclidinum
    • 3-Quinuclidinol acetate
    • 3-Quinuclidinol acetate (ester)
    • Aceclidine [USAN:INN]
    • Aceclidinum [INN-Latin]
    • 3-Quinuclidinol, acetate (ester)
    • Aceclidina [INN-Spanish]
    • AL 304
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate (ester)
    • 1-Azabicyclo(2.2.2)octan-3-ol, acetate
    • WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester)
    • NSC657843
    • acecl
    • 1-Azabicyclo[2.2.2]octan-3-ol, acetate (ester) (9CI)
    • 3-Quinuclidinol, acetate (6CI, 7CI)
    • 3-Quinuclidinol, acetate (ester) (8CI)
    • (±)-3-Acetoxyquinuclidine
    • 3-Hydroxyquinuclidine acetate
    • 3-Quinuclidinyl acetate
    • Aceclidin
    • dl-3-Quinuclidinol acetate
    • NSC 657843
    • NSC-657843
    • 3-Quinuclidinol, acetate
    • AB00053601_02
    • SPBio_001110
    • CS-B0278
    • SCHEMBL121393
    • 827-61-2
    • DB13262
    • ACECLIDINE [WHO-DD]
    • (RS) 3-acetoxy quinuclidine
    • KBio2_001818
    • DS-5025
    • IDI1_000180
    • (+) 3-acetoxy quinuclidine
    • Spectrum4_000421
    • AB00053601_03
    • UNII-0578K3ELIO
    • Aceclidine (USAN/INN)
    • NCGC00024733-02
    • A840430
    • Glaucostat (TN)
    • Q2362603
    • BRD-A32673558-001-01-7
    • NS00006968
    • 0578K3ELIO
    • Pharmakon1600-01501124
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate #
    • DivK1c_000180
    • CAS-827-61-2
    • NSC758239
    • SY111901
    • CHEMBL20835
    • MFCD00468105
    • KBio2_006954
    • HMS3264B20
    • ACECLIDINE [INN]
    • acetic acid quinuclidin-3-yl ester
    • NCGC00024733-03
    • Spectrum_001338
    • D02750
    • ACECLIDINE [USAN]
    • (RS)-3-acetoxyquinuclidine
    • NCI60_020173
    • EINECS 212-574-1
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester(aceclidine)
    • BRD-A32673558-003-02-1
    • NCGC00024733-04
    • BSPBio_002911
    • L023942
    • DTXSID2045658
    • ACECLIDINE [MART.]
    • NSC-758239
    • KBio3_002411
    • AKOS006281409
    • aceclidine,R(-)
    • Acetic acid 1-aza-bicyclo[2.2.2]oct-3-yl ester
    • KBioGR_000742
    • Aceclidina
    • Spectrum5_001301
    • EN300-3463436
    • NCI60_020184
    • DTXCID0025658
    • HY-32067
    • aceclidine,S(+)
    • KBioSS_001818
    • KBio2_004386
    • CCG-212926
    • Tox21_110921
    • Spectrum2_001235
    • BDBM50034625
    • Spectrum3_001446
    • NINDS_000180
    • BRD-A80567352-003-01-6
    • 3-quinuclidinol dl-form acetate (ester)
    • FT-0607358
    • acetic acid 1-azabicyclo[2.2.2]octan-3-yl ester
    • Quinuclidin-3-ylacetate
    • KBio1_000180
    • 3-QUINUCLIDINOL DL-FORM ACETATE (ESTER) [MI]
    • CHEBI:93847
    • 1-Azabicyclo[2.2.2]oct-3-yl acetate
    • DA-50124
    • BRD-A80567352-003-02-4
    • BRD-A32673558-001-02-5
    • BRD-A32673558-003-03-9
    • STL430459
    • Aceclidine
    • MDL: MFCD00468105
    • Inchi: 1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3
    • InChI Key: WRJPSSPFHGNBMG-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C2CCN(CC2)C1

Computed Properties

  • Exact Mass: 169.11000
  • Monoisotopic Mass: 169.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.0873 (rough estimate)
  • Boiling Point: 221.5°C at 760 mmHg
  • Flash Point: 85ºC
  • Refractive Index: 1.4780 (estimate)
  • PSA: 29.54000
  • LogP: 0.58160

Aceclidine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Store in freezer, under -20°C

Aceclidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Aceclidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-B0278-5g
Aceclidine
827-61-2 >98.0%
5g
$454.0 2022-04-26
Ambeed
A158629-1g
1-Azabicyclo[2.2.2]octan-3-yl acetate
827-61-2 98%
1g
$37.0 2025-02-21
abcr
AB443578-1 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
1g
€240.60 2023-07-18
ChemScence
CS-B0278-100mg
Aceclidine
827-61-2 >98.0%
100mg
$44.0 2022-04-26
abcr
AB443578-5 g
Quinuclidin-3-yl acetate, 95%; .
827-61-2 95%
5g
€780.60 2023-07-18
Chemenu
CM132750-1g
quinuclidin-3-yl acetate
827-61-2 98%
1g
$206 2021-08-05
Alichem
A449037540-10g
Quinuclidin-3-yl acetate
827-61-2 98%
10g
$1438.80 2023-09-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26440-0.25g
Aceclidine
827-61-2 97%
0.25g
395.00 2021-07-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LI525-200mg
Aceclidine
827-61-2 98%
200mg
¥269.0 2022-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Q18900-100mg
Quinuclidin-3-yl acetate
827-61-2
100mg
¥226.0 2021-09-04

Aceclidine Production Method

Production Method 1

Reaction Conditions
1.1 10 h, reflux
Reference
Synthesis and evaluation of new imaging agent for central nicotinic acetylcholine receptor α7 subtype
Ogawa, Mikako; et al, Nuclear Medicine and Biology, 2010, 37(3), 347-355

Production Method 2

Reaction Conditions
1.1 3 h, 160 °C
Reference
Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018)
Han, Xiang-Yu; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(8), 1979-1982

Production Method 3

Reaction Conditions
1.1 4 h, rt → reflux
Reference
Native functionality in triple catalytic cross-coupling: sp3 C-H bonds as latent nucleophiles
Shaw, Megan H.; et al, Science (Washington, 2016, 352(6291), 1304-1308

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  cooled; 2 h, 0 °C
2.1 1 h, reflux; reflux → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 8 - 9
Reference
Synthesis of Solifenacin succinate
Li, Qiang; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(1), 1-4

Aceclidine Raw materials

Aceclidine Preparation Products

Additional information on Aceclidine

Professional Introduction to Aceclidine (CAS No. 827-61-2)

Aceclidine, a compound with the chemical name Aceclidine and the CAS number 827-61-2, is a significant molecule in the field of pharmaceutical chemistry and biomedical research. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. The study of Aceclidine has been extensively explored in various scientific domains, including neuropharmacology, ophthalmology, and drug discovery. This introduction aims to provide a comprehensive overview of Aceclidine, highlighting its chemical structure, pharmacological mechanisms, recent research findings, and future prospects.

The molecular structure of Aceclidine (CAS No. 827-61-2) consists of a complex arrangement of atoms that contribute to its distinctive biological activity. At its core, Aceclidine belongs to the class of organic compounds known as pyridines, which are characterized by a six-membered ring containing nitrogen. This structural motif is pivotal in determining the compound's interaction with biological targets. The presence of specific functional groups, such as hydroxyl and chlorine atoms, further enhances its pharmacological profile. These features enable Aceclidine to exhibit selective binding affinity for certain receptors and enzymes, making it a promising candidate for therapeutic use.

In the realm of pharmacology, Aceclidine has been studied for its potential role in modulating neuronal activity. Recent research has demonstrated that Aceclidine can interact with specific neurotransmitter receptors, particularly those involved in the regulation of pain perception and muscle relaxation. These findings have opened new avenues for exploring Aceclidine as a potential therapeutic agent in conditions characterized by chronic pain or spasticity. For instance, studies have shown that Aceclidine can attenuate pain signals by inhibiting the release of pro-inflammatory neurotransmitters, thereby providing relief to patients suffering from neuropathic pain.

Moreover, the ophthalmological applications of Aceclidine have been a focal point of investigation. Clinical trials have indicated that Aceclidine exhibits properties that make it suitable for treating certain eye conditions. Its ability to interact with ocular tissues without causing significant side effects has made it an attractive option for developing novel ophthalmic drugs. Research has focused on its potential use in managing conditions such as glaucoma and macular degeneration, where modulation of neuronal signaling pathways is crucial for disease progression.

The synthesis and characterization of Aceclidine (CAS No. 827-61-2) have been subjects of extensive scientific inquiry. Advanced synthetic methodologies have been employed to produce high-purity forms of the compound, enabling more precise pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the structural details of Aceclidine. These analytical methods have not only confirmed the identity of the compound but also provided insights into its conformational dynamics and interactions with biological targets.

Recent advancements in computational chemistry have further enhanced our understanding of Aceclidine's pharmacological properties. Molecular docking simulations and quantum mechanical calculations have allowed researchers to predict how Aceclidine interacts with its target proteins at an atomic level. These computational approaches complement experimental data by providing theoretical insights into binding affinities, metabolic pathways, and potential drug-drug interactions. Such integrative studies are crucial for optimizing the therapeutic efficacy of Aceclidine and minimizing adverse effects.

The future prospects of Aceclidine (CAS No. 827-61-2) in pharmaceutical development are promising. Ongoing research aims to explore novel derivatives of Aceclidine that may enhance its therapeutic potential while reducing side effects. By modifying specific structural features, scientists hope to develop analogs with improved bioavailability, selectivity, and duration of action. Additionally, investigating the mechanisms by which Aceclidine exerts its effects will provide valuable insights into developing combination therapies that synergize with existing treatments.

In conclusion, Aceclidine, a compound with the CAS number 827-61-2, represents a significant advancement in pharmaceutical chemistry and biomedical research. Its unique molecular structure and pharmacological properties make it a versatile tool for addressing various therapeutic challenges. The latest research findings underscore its potential in treating neurological disorders, eye conditions, and other diseases characterized by aberrant neuronal signaling. As scientific understanding continues to evolve, the applications of Aceclidine are expected to expand, offering new hope for patients worldwide.

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(CAS:827-61-2)Aceclidine
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